5-Benzyloxy-N,N-dimethyltryptamine oxalate
Overview
Description
5-Benzyloxy-N,N-dimethyltryptamine oxalate is a synthetic compound belonging to the tryptamine class It is characterized by the presence of a benzyloxy group attached to the indole ring of N,N-dimethyltryptamine, forming a unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-N,N-dimethyltryptamine oxalate typically involves the following steps:
Starting Material: The synthesis begins with tryptamine, a naturally occurring compound found in plants and animals.
Benzylation: The indole nitrogen of tryptamine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Dimethylation: The resulting benzyloxytryptamine is then subjected to dimethylation using formaldehyde and a reducing agent like sodium cyanoborohydride.
Oxalate Formation: Finally, the dimethylated product is reacted with oxalic acid to form the oxalate salt of 5-Benzyloxy-N,N-dimethyltryptamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-N,N-dimethyltryptamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzyloxyindole oxides.
Reduction: Formation of reduced tryptamine derivatives.
Substitution: Formation of substituted benzyloxytryptamines.
Scientific Research Applications
5-Benzyloxy-N,N-dimethyltryptamine oxalate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various tryptamine derivatives and analogs.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-N,N-dimethyltryptamine oxalate involves its interaction with specific molecular targets, such as serotonin receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): A naturally occurring tryptamine with similar structural features but lacking the benzyloxy group.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another tryptamine derivative with a methoxy group at the 5-position instead of a benzyloxy group.
Psilocybin: A naturally occurring compound with a phosphoryloxy group at the 4-position.
Uniqueness
5-Benzyloxy-N,N-dimethyltryptamine oxalate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and pharmacological properties. This structural modification can influence the compound’s interaction with biological targets and its overall activity profile.
Properties
IUPAC Name |
dimethyl-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]azanium;2-hydroxy-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.C2H2O4/c1-21(2)11-10-16-13-20-19-9-8-17(12-18(16)19)22-14-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-9,12-13,20H,10-11,14H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFCFKLTAPSEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80144254 | |
Record name | Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101832-88-6 | |
Record name | Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole, 5-benzyloxy-3-(2-dimethylaminoethyl)-, oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80144254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.